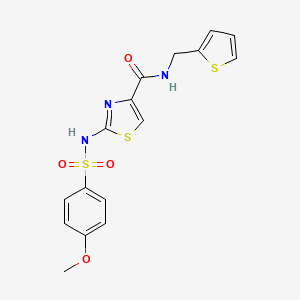

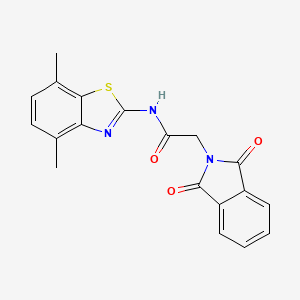

![molecular formula C7H9F3O2S B2553050 Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate CAS No. 179947-01-4](/img/structure/B2553050.png)

Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves various strategies. For instance, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate was achieved using XRD, FT-IR, UV–Vis, and NMR techniques, which could be applicable to the synthesis of Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate . Additionally, the use of difluoro(phenylsulfanyl)methane and a phosphazene base for the nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds suggests a potential pathway for introducing the difluoromethylthio moiety into the target molecule .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. The use of XRD, FT-IR, UV–Vis, and NMR can provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compounds . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of sulfur-containing compounds can be complex. For example, the transesterification of methyl acetate with ethanol catalyzed by an ionic liquid suggests that this compound could potentially undergo similar reactions under the right conditions . Moreover, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using a sulfuric acid ester as a catalyst indicates that sulfur-containing esters can be involved in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds are crucial for their application. The synthesis of deuterated analogues of sulfur-containing wine odorants demonstrates the importance of understanding these properties for analytical purposes . The same principles could be applied to determine the properties of this compound.

Scientific Research Applications

Organic Synthesis and Chemical Properties

- Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate is involved in the synthesis of heteroatomic compounds with potential biological activities. Its derivatives, characterized by sulfur and nitrogen, exhibit significant biological activities including antioxidant effects and potential for drug development due to their impact on biological membranes and mitochondrial membrane potential (Farzaliyev et al., 2020).

Catalysis and Material Science

- It is used in the synthesis and characterization of new catalysts and materials, such as in the preparation of dinucleating P2N2S ligands for cationic palladium complexes, which have applications in catalysis and potentially in polymerization processes (Siedle et al., 2007).

Pharmaceutical Research

- In pharmaceutical research, derivatives of this compound have been explored for their pharmacological properties, such as anti-Helicobacter pylori activities, highlighting the compound's relevance in developing treatments against bacterial infections (Carcanague et al., 2002).

Environmental and Analytical Chemistry

- Its derivatives are also useful in analytical chemistry, for instance, in the synthesis of deuterated analogues of sulfur-containing wine odorants for quantitative determination in food and beverages, demonstrating its role in food science and quality control (Kotseridis et al., 2000).

Green Chemistry

- Research has been conducted on green synthesis methods using this compound or its derivatives, focusing on solvent-free reactions and the use of ionic liquids as catalysts and solvents, contributing to the development of more sustainable chemical processes (Davoodnia et al., 2010).

Safety and Hazards

“Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2S/c1-12-6(11)4-13-3-2-5(8)7(9)10/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQGEVKQLPAPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

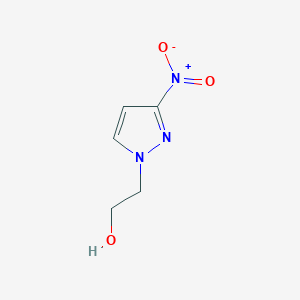

![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)

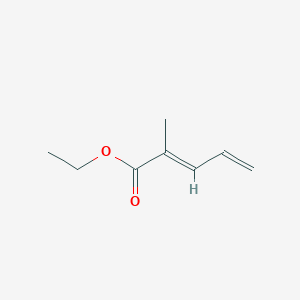

![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)

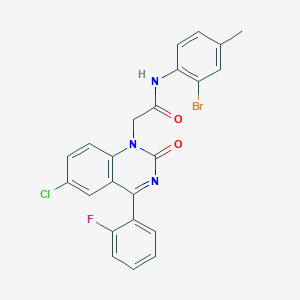

![3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2552979.png)

![2-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2552980.png)

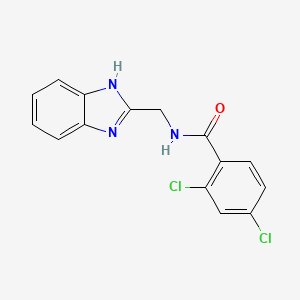

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2552984.png)

![6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2552986.png)